1-Cyanomethyl-L-proline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

713540-69-3 |

|---|---|

Molecular Formula |

C7H10N2O2 |

Molecular Weight |

154.17 g/mol |

IUPAC Name |

(2S)-1-(cyanomethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H10N2O2/c8-3-5-9-4-1-2-6(9)7(10)11/h6H,1-2,4-5H2,(H,10,11)/t6-/m0/s1 |

InChI Key |

JLWCCSSCCLSZOR-LURJTMIESA-N |

SMILES |

C1CC(N(C1)CC#N)C(=O)O |

Isomeric SMILES |

C1C[C@H](N(C1)CC#N)C(=O)O |

Canonical SMILES |

C1CC(N(C1)CC#N)C(=O)O |

sequence |

P |

Origin of Product |

United States |

Foundational & Exploratory

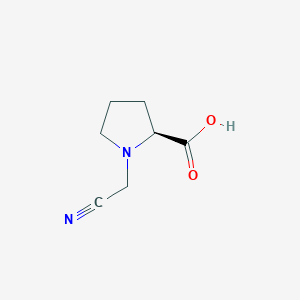

Chemical structure and molecular weight of 1-Cyanomethyl-L-proline

An In-depth Technical Guide to 1-Cyanomethyl-L-proline: Structure, Synthesis, and Application

Introduction

In the landscape of synthetic chemistry and drug development, the use of chiral building blocks is fundamental to the creation of enantiomerically pure molecules with specific biological activities. Among these, derivatives of natural amino acids serve as exceptionally valuable scaffolds. This guide focuses on this compound, a synthetic derivative of the proteinogenic amino acid L-proline.

The L-proline Backbone: A Unique Scaffold

L-proline is unique among the 20 common amino acids due to its secondary amine, which is incorporated into a rigid five-membered pyrrolidine ring.[1][2] This cyclic structure imparts significant conformational rigidity, influencing the secondary structure of peptides and proteins by inducing turns and kinks in the polypeptide chain.[1][3] In organic synthesis, this constrained conformation has made L-proline and its derivatives powerful tools as organocatalysts and chiral auxiliaries.[3][4]

Rationale for N-Cyanomethylation

The strategic modification of the L-proline scaffold at the nitrogen atom allows for the fine-tuning of its chemical properties. The introduction of a cyanomethyl group (-CH₂CN) to form this compound serves several key purposes. The nitrile moiety is a versatile functional group in organic synthesis, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or participating in various cycloaddition reactions. Furthermore, the electron-withdrawing nature of the cyano group alters the electronic properties and hydrogen-bonding capacity of the parent molecule, distinguishing it from L-proline and other N-alkylated analogs.[5] This modification provides a unique combination of functionality and stereochemistry, making it a valuable intermediate for synthetic chemists.

Scope of the Guide

This document provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It covers the molecule's core chemical structure and properties, provides a detailed protocol for its synthesis and purification, outlines rigorous methods for its structural verification, and discusses its applications as a versatile intermediate in advanced chemical synthesis.

Molecular Structure and Physicochemical Properties

A precise understanding of a molecule's structure and properties is the foundation of its effective application.

Core Chemical Identity

The fundamental identifiers for this compound are summarized below, providing a clear reference for sourcing, registration, and computational modeling.

| Identifier | Value | Source(s) |

| IUPAC Name | (2S)-1-(cyanomethyl)pyrrolidine-2-carboxylic acid | [5][6] |

| CAS Number | 713540-69-3 | [5][6] |

| Molecular Formula | C₇H₁₀N₂O₂ | [5][6] |

| Molecular Weight | 154.17 g/mol | [5][6] |

| InChI Key | JLWCCSSCCLSZOR-LURJTMIESA-N | [5] |

| Canonical SMILES | C1CC(N(C1)CC#N)C(=O)O | [6] |

Structural Elucidation

The structure of this compound retains the inherent chirality of its parent amino acid while incorporating a new functional group.

Caption: 2D structure of (2S)-1-Cyanomethyl-L-proline.

Key structural features include:

-

The Pyrrolidine Ring: A five-membered ring that provides conformational rigidity.

-

The Chiral Center: The stereocenter at the α-carbon (C2) is of the (S)-configuration, inherited from the natural L-proline starting material. This is critical for its role in asymmetric synthesis.

-

The N-Cyanomethyl Group: The -CH₂CN substituent attached to the ring nitrogen atom, which serves as a versatile synthetic handle.

-

The Carboxylic Acid: This functional group provides a site for peptide bond formation or other derivatization.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through direct N-alkylation, a robust and straightforward method.

Synthetic Strategy: Direct N-Alkylation

The underlying principle of this synthesis is a nucleophilic substitution reaction. The secondary amine of L-proline acts as a nucleophile, attacking an electrophilic cyanomethylating agent such as bromoacetonitrile or chloroacetonitrile. The reaction is conducted in the presence of a base, which serves to deprotonate the carboxylic acid and neutralize the hydrohalic acid byproduct, driving the reaction to completion.

Caption: Generalized reaction scheme for synthesis.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles for N-alkylation and should be adapted and optimized with appropriate laboratory safety precautions.

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-proline (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq) in a polar aprotic solvent like dimethylformamide (DMF).

-

Addition of Alkylating Agent: Cool the mixture in an ice bath (0 °C). Add bromoacetonitrile (1.1 eq) dropwise to the stirred suspension. The dropwise addition helps to control any potential exotherm.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the L-proline starting material.

-

Workup - Quenching and Extraction: Upon completion, pour the reaction mixture into water and acidify to a pH of ~2-3 with a dilute acid (e.g., 1M HCl). This protonates the product's carboxylate. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Workflow

The crude product typically requires purification to remove unreacted starting materials and byproducts.

-

Chromatography: The most common method is flash column chromatography on silica gel. A gradient elution system, for example, starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (MeOH), is often effective.

-

Crystallization: If the purified product is a solid, crystallization from an appropriate solvent system can be employed to achieve high purity.

Caption: Workflow for purification of the final compound.

Structural Verification and Quality Control

Ensuring the identity and purity of a synthesized compound is paramount for the reliability of subsequent research. A multi-technique approach is the gold standard for this validation.[5]

The Analytical Trinity: A Self-Validating System

No single analytical technique is sufficient for unambiguous characterization. The combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) creates a self-validating system where each technique corroborates the findings of the others.

| Technique | Purpose | Expected Result for this compound |

| Mass Spectrometry (MS) | Confirms the molecular weight. | [M+H]⁺ ion peak at m/z ≈ 155.18 |

| NMR Spectroscopy | Elucidates the molecular structure and connectivity. | Characteristic shifts for pyrrolidine ring and cyanomethyl protons. |

| HPLC | Determines purity and quantifies impurities. | A single major peak with >95% purity. |

Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the mass-to-charge ratio, which is used to confirm the molecular weight of the synthesized compound. For this compound (C₇H₁₀N₂O₂), high-resolution mass spectrometry (HRMS) would be expected to find a protonated molecular ion [M+H]⁺ with an m/z value matching the calculated exact mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule.

-

¹H NMR: This technique provides information about the chemical environment of the hydrogen atoms. The methylene protons of the cyanomethyl group (-CH₂CN) are expected to appear as a distinct singlet or AB quartet in a characteristic region of the spectrum, typically around 2.5–3.5 ppm.[5] The remaining protons of the pyrrolidine ring would appear as complex multiplets.

-

¹³C NMR: This provides information on the carbon skeleton. A signal corresponding to the nitrile carbon (-CN) would be expected, along with signals for the carboxylic acid carbon, and the distinct carbons of the pyrrolidine ring and the cyanomethyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of a final compound. A reverse-phase method using a C18 column is typically employed. The compound is eluted with a gradient of a polar mobile phase (e.g., water with 0.1% trifluoroacetic acid) and a less polar organic mobile phase (e.g., acetonitrile). The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, typically by a UV detector.

Applications in Research and Development

The unique structural features of this compound make it a valuable tool in several areas of chemical and pharmaceutical research.

Chiral Building Block in Asymmetric Synthesis

The primary application of this compound is as a chiral intermediate.[5] Its fixed stereochemistry is transferred to more complex molecules during multi-step syntheses. This is of utmost importance in drug development, where often only one enantiomer of a drug is biologically active, while the other may be inactive or even cause harmful side effects.

Proline Analogues in Peptide Chemistry

Synthetic proline analogues are widely used to modify the properties of peptides.[7] Incorporating a derivative like this compound into a peptide sequence can:

-

Modulate Conformation: The N-substituent can alter the conformational preferences of the peptide backbone.

-

Improve Pharmacokinetic Properties: The modification can influence solubility, metabolic stability, and cell permeability.

-

Introduce New Functionality: The nitrile group can be used as a chemical handle for attaching other molecules, such as fluorescent dyes, affinity labels, or drug payloads.

Versatile Scaffold in Drug Discovery

The molecule possesses three distinct functional groups—a tertiary amine, a carboxylic acid, and a nitrile—each offering a site for chemical diversification. This makes it an attractive scaffold for the construction of compound libraries for high-throughput screening. By systematically modifying each functional group, medicinal chemists can explore the structure-activity relationship (SAR) of a new class of compounds, accelerating the discovery of new therapeutic agents.

Conclusion

This compound is more than just a simple derivative of a natural amino acid. It is a strategically designed chiral building block that combines the conformational rigidity of the proline ring with the synthetic versatility of a nitrile functional group. Its straightforward synthesis and the robust analytical methods available for its characterization make it a reliable and valuable tool for researchers. For professionals in organic synthesis and drug development, this compound offers a powerful platform for constructing complex, enantiomerically pure molecules and for developing novel peptide-based therapeutics and small molecule drug candidates.

References

- Benchchem. (n.d.). This compound.

- Vulcanchem. (n.d.). This compound.

-

Organic Syntheses. (n.d.). L-Proline, 2-methyl-. Retrieved from [Link]

-

Phan, T. T. P., & Le, T. T. (2013). Properties, metabolisms, and applications of (L)-proline analogues. Applied Microbiology and Biotechnology, 97(18), 7995–8005. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). L-Proline at BMRB. Retrieved from [Link]

-

Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Retrieved from [Link]

- MedChemExpress. (n.d.). L-Proline.

-

Wikipedia. (n.d.). Proline. Retrieved from [Link]

-

American Chemical Society. (2017). L-Proline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Targeting L-Proline Uptake as New Strategy for Anti-chagas Drug Development. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Proline (CAS 147-85-3). Retrieved from [Link]

- Fornili, S. L., et al. (2005). Unusual properties of aqueous solutions of L-Proline: a Molecular Dynamics study. Chemical Physics Letters, 415(4-6), 274-278.

-

National Center for Biotechnology Information. (2022). Rapid and Nondestructive Detection of Proline in Serum Using Near-Infrared Spectroscopy and Partial Least Squares. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). 1-(Carboxymethyl)-L-proline.

- Cayman Chemical. (n.d.). L-Proline.

-

National Center for Biotechnology Information. (n.d.). Emerging Roles of De Novo Proline Biosynthesis in Human Diseases. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). L-Proline.

- Conte, R., et al. (n.d.).

- ResearchGate. (n.d.). L-Proline: Applications of a Versatile Amino Acid in the Areas of Medicinal Chemistry and Organic Synthesis.

- Agile Reader. (2025). The Role of Proline Derivatives in Drug Discovery and Development.

Sources

- 1. Proline - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. acs.org [acs.org]

- 4. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound (713540-69-3) for sale [vulcanchem.com]

- 7. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Cyanomethyl-L-proline CAS number and safety data sheet (SDS)

An In-Depth Technical Guide to 1-Cyanomethyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Unique Chiral Scaffold

This compound is a synthetic derivative of the naturally occurring amino acid L-proline. Its structure is distinguished by the addition of a cyanomethyl group (-CH₂CN) to the nitrogen atom of the pyrrolidine ring. This modification imparts unique steric and electronic properties compared to its parent molecule, L-proline, making it a valuable chiral building block in medicinal chemistry and organic synthesis. The inherent rigidity of the proline ring, combined with the reactive and electron-withdrawing nature of the cyanomethyl group, offers medicinal chemists a versatile scaffold for designing novel therapeutics. Proline and its analogues are known to play crucial roles in peptide structure and are increasingly utilized as organocatalysts in asymmetric synthesis.[1][2][3][4] The introduction of the cyanomethyl moiety provides a handle for further chemical transformations, allowing for its incorporation into a diverse array of molecular architectures aimed at modulating biological targets.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 713540-69-3 | [5] |

| Molecular Formula | C₇H₁₀N₂O₂ | [6] |

| Molecular Weight | 154.17 g/mol | [5][6] |

| IUPAC Name | (2S)-1-(cyanomethyl)pyrrolidine-2-carboxylic acid | [6] |

| Appearance | Solid (predicted) | |

| Solubility | Predicted to be soluble in water and polar organic solvents. | |

| InChI Key | JLWCCSSCCLSZOR-LURJTMIESA-N | [5] |

Synthesis of this compound: An Overview

The synthesis of this compound is typically achieved through the direct N-alkylation of L-proline. This method leverages the nucleophilicity of the secondary amine within the proline ring.

General Synthetic Protocol

The most common approach involves the reaction of L-proline with a cyanomethylating agent, such as bromoacetonitrile or chloroacetonitrile. The reaction is generally carried out in the presence of a base to deprotonate the carboxylic acid of L-proline and to neutralize the hydrohalic acid byproduct formed during the N-alkylation.

Step-by-step methodology:

-

Dissolution: L-proline is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Basification: A base, typically a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to the solution to deprotonate the carboxylic acid and facilitate the nucleophilic attack of the secondary amine. An inorganic base such as potassium carbonate can also be used.

-

Addition of Alkylating Agent: The cyanomethylating agent (e.g., bromoacetonitrile) is added to the reaction mixture, often dropwise and at a controlled temperature to manage the exothermicity of the reaction.

-

Reaction: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove the base and other water-soluble impurities. The product is then extracted into an organic solvent. The crude product is purified using standard techniques such as column chromatography or recrystallization to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development and Research

The unique structural features of this compound make it a valuable tool in several areas of pharmaceutical research.

-

Chiral Building Block: As a derivative of L-proline, it serves as a chiral scaffold for the synthesis of complex, enantiomerically pure molecules.[5] The presence of the carboxylic acid, tertiary amine, and nitrile functionalities provides multiple points for chemical modification.

-

Peptide Synthesis: Proline analogues are incorporated into peptides to modulate their conformational properties and biological activity.[7][8][9] The cyanomethyl group can influence the cis/trans isomerization of the peptide bond preceding the proline residue, which is a critical determinant of peptide and protein folding and function.[10]

-

Organocatalysis: L-proline and its derivatives are well-established as efficient organocatalysts for various asymmetric transformations.[1][2][3][4][11] The modified electronic properties of this compound could offer unique catalytic activities and selectivities in reactions such as aldol and Mannich reactions.[2][3]

Safety and Handling

Potential Hazards

-

Toxicity of the Cyanomethyl Group: The primary toxicological concern arises from the cyanomethyl (-CH₂CN) group. Organic nitriles can be metabolized in vivo to release cyanide, which is a potent cellular toxin.[12] The toxicity of N-cyanomethyl compounds can vary, but they should all be handled with care due to the potential for cyanide release.[13][14][15][16]

-

Alpha-Aminonitrile Reactivity: Alpha-aminonitriles can be unstable and may decompose to release hydrogen cyanide, particularly in the presence of moisture or acids.[6]

-

General Hazards of Proline Derivatives: While L-proline itself has low toxicity, derivatives can have different toxicological profiles. Standard precautions for handling chemical reagents should be followed.

Recommended Safety Precautions

| Precaution Category | Recommended Actions |

| Engineering Controls | Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or potential decomposition products. |

| Personal Protective Equipment (PPE) | - Eye Protection: Wear chemical safety goggles or a face shield. - Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[5] - Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed. |

| Hygiene Measures | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[5] |

| First Aid Measures | - Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5] - Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[5] - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[5] - Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5] |

| Handling and Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases. |

| Spill and Disposal | In case of a spill, avoid dust formation.[5] Wear appropriate PPE and sweep up the material, placing it in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations. |

Conclusion

This compound is a proline derivative with significant potential as a chiral building block in drug discovery and organic synthesis. Its unique combination of a rigid cyclic scaffold and a reactive cyanomethyl group offers a wide range of possibilities for creating novel molecular entities. While its full potential is still being explored, the versatility of this compound makes it a valuable addition to the chemist's toolbox. Researchers and drug development professionals should handle this compound with appropriate caution, considering the potential hazards associated with the cyanomethyl group, until more specific toxicological data becomes available.

References

-

U.S. Environmental Protection Agency. Flonicamid Human Health Risk Assessment. Regulations.gov. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

PrepChem.com. Synthesis of L-proline, methyl ester. Available from: [Link]

-

Organic Syntheses. L-Proline, 2-methyl-. Available from: [Link]

- Ludwig, B. A., et al. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 2013.

- Thamm, P. 9.2 Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. Georg Thieme Verlag, 2003.

- U.S. Environmental Protection Agency. Flonicamid Human Health Risk Assessment DP No. 451646.

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

- Ludwig, B. A., et al. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society, 2013.

- Climent, M. J., et al. Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Molecules, 2019.

- University of Kentucky.

- Google Patents.

- U.S. Environmental Protection Agency. EPA Pesticide Fact Sheet: (CAS) N-(cyanomethyl) -4-(trifluoromethyl).

- Mak, W. Improving catalytic performance of (L)-proline with chiral additives. RSC Blogs, 2013.

- ResearchGate. C(sp 3 )-H functionalization of proline. (A)

- MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review.

- National Center for Biotechnology Information.

- Chemistry LibreTexts. 10.1: Chiral Proline Based Reactions.

- Princeton University. Handling Radioactive Materials Safely | Office of Environmental Health and Safety.

- National Center for Biotechnology Information. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions. PMC.

- ResearchGate.

- Wikimedia Commons. Revisiting the HO -initiated oxidation of L-proline amino acid in the aqueous phase: influence of transition metal ions.

- Longdom Publishing.

- National Center for Biotechnology Information. Flonicamid | C9H6F3N3O | CID 9834513. PubChem.

- National Center for Biotechnology Information. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. PMC, 2024.

- MDPI. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities.

Sources

- 1. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. peptide.com [peptide.com]

- 10. mdpi.com [mdpi.com]

- 11. blogs.rsc.org [blogs.rsc.org]

- 12. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. Flonicamid | C9H6F3N3O | CID 9834513 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Cyanomethyl-L-proline: A Strategic Chiral Building Block for Asymmetric Synthesis and Drug Discovery

Abstract

In the landscape of modern pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational keystones for constructing complex molecular architectures with precise stereochemical control. Among these, L-proline and its derivatives have carved out a significant niche, acting as both powerful organocatalysts and versatile structural motifs.[1][2] This technical guide delves into the synthesis, properties, and strategic applications of a particularly valuable derivative: 1-Cyanomethyl-L-proline . We will explore how the fusion of the conformationally rigid L-proline scaffold with the synthetically versatile cyanomethyl group creates a powerful tool for researchers in organic synthesis and drug discovery. This document provides in-depth protocols, mechanistic insights, and a comparative analysis to elucidate the unique advantages of this chiral building block.

Introduction: The Significance of Functionalized Proline Scaffolds

L-proline, a naturally occurring secondary amino acid, is celebrated for its unique cyclic structure, which imparts significant conformational rigidity. This property is not only crucial for its role in peptide structure but also makes it an exceptional scaffold for asymmetric synthesis.[1][3] The field of organocatalysis was revolutionized by the discovery that L-proline itself could catalyze key carbon-carbon bond-forming reactions, such as Aldol and Mannich reactions, with high stereoselectivity.[2][4]

However, the true potential of the proline framework is unlocked through targeted functionalization. By introducing specific substituents onto the proline ring or its nitrogen atom, chemists can fine-tune steric and electronic properties, enhance catalytic activity, or introduce reactive handles for downstream transformations.[5] This compound emerges as a preeminent example of this strategy.[6] It retains the inherent chirality of the L-proline core while incorporating a cyanomethyl (-CH₂CN) group—a versatile functional moiety that serves as a linchpin for a diverse array of chemical modifications.[6] This guide will illuminate its role not merely as a catalyst but as a fundamental, stereodefined component for building complex target molecules.

Synthesis and Physicochemical Characterization

The most direct and common route to this compound is the N-alkylation of L-proline using a suitable cyanomethylating agent, such as chloroacetonitrile or bromoacetonitrile.[6] This reaction leverages the nucleophilicity of the secondary amine of the proline ring.

Synthetic Workflow

The synthesis is typically performed in the presence of a base to deprotonate the proline carboxylic acid and neutralize the hydrogen halide byproduct.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of (2S)-1-(cyanomethyl)pyrrolidine-2-carboxylic acid

This protocol is a representative procedure for the N-alkylation of L-proline.

-

Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add L-proline (11.5 g, 0.1 mol) and dimethylformamide (DMF, 100 mL).

-

Basification: Add anhydrous potassium carbonate (K₂CO₃) (34.5 g, 0.25 mol) to the suspension. Stir the mixture at room temperature for 30 minutes.

-

Alkylation: Slowly add bromoacetonitrile (13.2 g, 0.11 mol) dropwise to the stirring mixture. Caution: Bromoacetonitrile is lachrymatory and toxic.

-

Reaction: Heat the reaction mixture to 60°C and maintain stirring for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup (Quenching): After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Workup (Solvent Removal): Remove the DMF from the filtrate under reduced pressure.

-

Purification: Redissolve the resulting crude oil in water and wash with diethyl ether to remove unreacted bromoacetonitrile. Acidify the aqueous layer to pH ~3 with 1M HCl, leading to the precipitation of the product.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound as a white solid.

Physicochemical Properties

The introduction of the cyanomethyl group modifies the physical and chemical properties of the parent L-proline molecule.

| Property | Value | Source |

| IUPAC Name | (2S)-1-(cyanomethyl)pyrrolidine-2-carboxylic acid | [7] |

| CAS Number | 713540-69-3 | [6][7] |

| Molecular Formula | C₇H₁₀N₂O₂ | [7] |

| Molecular Weight | 154.17 g/mol | [7] |

| Appearance | White to off-white solid | N/A |

| Key Feature | Exhibits two distinct conformations in solution, a characteristic of proline derivatives. | [7] |

Core Utility: A Duality of Function

The strategic value of this compound lies in the synergistic interplay between its two key structural components: the chiral proline backbone and the reactive cyanomethyl handle.

The Proline Backbone: A Stereochemical Anchor

The inherent chirality of the L-proline framework is the cornerstone of its utility. The rigid pyrrolidine ring effectively shields one face of the molecule, allowing it to direct the approach of reagents and control the stereochemical outcome of reactions in which it participates as a substrate or a ligand. This makes it an invaluable starting material for constructing enantiomerically pure compounds.[8]

The Cyanomethyl Group: A Versatile Synthetic Linchpin

The true genius of this building block lies in the synthetic versatility of the cyanomethyl group. Far from being a passive substituent, the nitrile functionality is a gateway to a variety of other important chemical groups.

Caption: Key synthetic transformations of the cyanomethyl group.

This versatility allows chemists to incorporate the proline scaffold into a target molecule and then, in a later step, unmask a new functional group (an amine, a carboxylic acid, or a tetrazole) precisely where it is needed. The tetrazole group, in particular, is a well-known bioisostere for carboxylic acids in drug design.

Applications in the Synthesis of Bioactive Molecules

The unique structure of this compound makes it an ideal starting material for pharmaceuticals where a proline-like motif is a key pharmacophore.

Angiotensin-Converting Enzyme (ACE) Inhibitors

A prominent application lies in the development of ACE inhibitors, a class of drugs used to treat hypertension. Many highly successful ACE inhibitors, such as Enalapril and Ramipril, are built upon a proline core.[9][10][11] The proline moiety fits into a specific hydrophobic pocket of the ACE active site, while an N-linked side chain containing a zinc-binding group is crucial for inhibitory activity.[9][10]

This compound serves as an excellent precursor for novel ACE inhibitors. The cyanomethyl group can be hydrolyzed to a carboxymethyl group (-CH₂COOH), creating an N-substituted proline derivative that mimics the succinyl and glutaroyl chains found in early, potent ACE inhibitors.[9][10]

Hypothetical Workflow: Synthesis of an ACE Inhibitor Precursor

This workflow illustrates how this compound can be elaborated into a core structure relevant to ACE inhibitor design.

Sources

- 1. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 713540-69-3 | Benchchem [benchchem.com]

- 7. This compound (713540-69-3) for sale [vulcanchem.com]

- 8. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. scielo.br [scielo.br]

- 11. namiki-s.co.jp [namiki-s.co.jp]

Advanced Architectures of N-Substituted L-Proline: Ligands, Catalysts, and Pharmacophores

Topic: Literature Review of N-Substituted L-Proline Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: Beyond the "Simplest Enzyme"

L-Proline is frequently extolled as the "simplest enzyme" due to its ability to catalyze asymmetric aldol and Mannich reactions via enamine activation. However, this reputation often overshadows the immense utility of its N-substituted derivatives .

For the senior application scientist, the N-substituted L-proline scaffold represents a critical divergence point. By alkylating, acylating, or sulfonylating the secondary amine, we eliminate the H-bond donor capability required for classical organocatalysis but gain a powerful tertiary amine/amide motif . This modification unlocks three distinct high-value applications:

-

Chiral Ligands: Promoting metal-catalyzed cross-couplings (Ullmann/Goldberg type).

-

Pharmacophores: Serving as the structural anchor for blockbuster ACE inhibitors.

-

Chiral Auxiliaries: Directing stereoselectivity in stoichiometric synthesis.

This guide moves beyond basic textbook definitions to explore the synthesis, mechanistic logic, and application of these derivatives.

Structural Classes and Synthetic Logic

The synthesis of N-substituted prolines is not merely about attaching a group; it is about preserving the stereochemical integrity of the

The Two Primary Synthetic Routes

We distinguish between Reductive Amination (preferred for alkyl groups to avoid racemization) and Direct Acylation (standard for amide formation).

Method A: Reductive Amination (The "Soft" Approach)

Direct alkylation of L-proline with alkyl halides often requires basic conditions that can induce racemization via enolization of the carboxylate. Reductive amination using aldehydes and mild hydrides avoids this.

-

Mechanism: Formation of an iminium ion followed by in-situ reduction.[2]

-

Reagents: Sodium triacetoxyborohydride (STAB) or Benzylamine-borane are preferred over NaBH4 for their chemoselectivity.

Method B: Schotten-Baumann Acylation (The "Hard" Approach)

Used primarily for generating N-acyl derivatives (e.g., Captopril precursors).

-

Critical Control Point: The pH must be maintained (typically 8-10) to keep the proline nitrogen nucleophilic while preventing rapid hydrolysis of the acyl chloride.

Visualization: Synthetic Decision Tree

Application I: Ligand Acceleration in Cu-Catalysis

While Palladium dominates cross-coupling, Copper is cost-effective but historically required harsh conditions (high heat). N-substituted L-proline derivatives act as bidentate ligands , significantly accelerating Cu-catalyzed Ullmann-type C-N and C-O coupling reactions.

The Mechanistic Insight

Native L-proline works, but N-substituted derivatives (like N-methyl-L-proline ) often provide superior solubility and prevent catalyst poisoning by product inhibition.

-

The Complex: The ligand coordinates to Cu(I) via the carboxylate (O) and the amine (N).

-

The Effect: This coordination lowers the oxidation potential of Cu(I), facilitating the oxidative addition of the aryl halide—often the rate-limiting step.

Data: Ligand Efficiency Comparison

Table 1: Effect of Proline Ligands on CuI-Catalyzed Amination of Aryl Iodides (Representative Data)

| Ligand | Yield (%) | Temp (°C) | Mechanistic Note |

| None | < 5% | 90 | Background reaction is negligible. |

| L-Proline | 85% | 60-90 | Forms active Cu-complex; requires DMSO/K2CO3. |

| N-Methyl-L-Proline | 92% | 40-60 | Superior: Higher solubility, lower temp required. |

| 4-Hydroxy-L-Proline | 88% | 50-80 | Hydroxyl group aids solubility in polar solvents. |

Visualization: The Catalytic Cycle

Application II: Medicinal Chemistry (ACE Inhibitors)

The most commercially significant application of N-substituted proline is in the design of Angiotensin-Converting Enzyme (ACE) inhibitors.

The "Captopril" Paradigm

Captopril (Capoten) was the first orally active ACE inhibitor. Its design was based on the observation that the peptide BPP_5a (from snake venom) inhibited ACE.

-

Structure: N-(3-mercapto-2-methylpropionyl)-L-proline.

-

Role of Proline: It mimics the C-terminal residue of Angiotensin I. The rigid pyrrolidine ring locks the conformation, ensuring the carboxylate interacts precisely with the positively charged residue in the ACE active site.

-

Role of N-Substitution: The N-acyl mercapto group coordinates with the Zinc ion (

) at the enzyme's active site, preventing the cleavage of Angiotensin I.

Structure-Activity Relationship (SAR)[3][4]

| Component | Function in Drug Design | Criticality |

| L-Proline Ring | Hydrophobic interaction + Conformational lock | High (D-Proline is inactive) |

| Carboxylate | Ionic bond with ACE active site | High |

| N-Acyl Linker | Mimics peptide backbone; positions the Zn-binder | Medium (Length varies) |

| Zn-Binding Group | Thiol (Captopril) or Carboxylate (Enalapril) | High (Essential for inhibition) |

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-L-Proline (Reductive Amination)

This protocol minimizes racemization compared to benzyl chloride alkylation.

-

Reagents: L-Proline (10 mmol), Benzaldehyde (10 mmol), NaBH(OAc)3 (15 mmol), DCE (Dichloroethane).

-

Procedure:

-

Suspend L-Proline in DCE (50 mL).

-

Add Benzaldehyde and stir for 30 min at Room Temp (RT) to form the iminium species.

-

Add NaBH(OAc)3 portion-wise over 15 minutes.

-

Stir at RT for 12 hours.

-

-

Workup: Quench with sat. NaHCO3. Extract with DCM.[3] Wash organic layer with brine, dry over Na2SO4.

-

Validation: 1H NMR should show the benzylic singlet (~3.6-4.0 ppm) and the diagnostic pyrrolidine multiplets.

Protocol 2: Cu-Catalyzed N-Arylation using N-Methyl-L-Proline

Based on Ma et al. methodology.

-

Reagents: Aryl Iodide (1.0 equiv), Amine (1.2 equiv), CuI (10 mol%), N-Methyl-L-Proline (20 mol%), K2CO3 (2.0 equiv), DMSO.

-

Procedure:

-

Charge a Schlenk tube with CuI, N-Methyl-L-Proline, and K2CO3.

-

Evacuate and backfill with Argon (3x).

-

Add Aryl Iodide, Amine, and DMSO via syringe.

-

Heat to 40-60°C for 12-24 hours.

-

-

Note: The solution typically turns blue/green upon completion (oxidation of Cu).

-

Purification: Silica gel chromatography.

Future Outlook

The field is moving toward Heterogenization . Immobilizing N-substituted prolines onto magnetic nanoparticles or polymer supports allows for catalyst recovery—a major limitation in homogeneous Cu-catalysis. Furthermore, Flow Chemistry applications utilizing packed beds of proline-functionalized resins are emerging as a green alternative for industrial-scale peptide synthesis.

References

-

Ma, D., et al. (1998).[4] Accelerating Effect Induced by the Structure of α-Amino Acid in the Copper-Catalyzed Coupling Reaction of Aryl Halides with Primary Amines. Journal of the American Chemical Society. Retrieved from [Link]

-

Ondetti, M. A., Rubin, B., & Cushman, D. W. (1977). Design of specific inhibitors of angiotensin-converting enzyme: new class of orally active antihypertensive agents. Science. Retrieved from [Link]

-

Zhang, H., & Ma, D. (2009). CuI/4-Hydroxy-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides. The Journal of Organic Chemistry. Retrieved from [Link]

-

PrepChem. Synthesis of N-amino-L-proline. Retrieved from [Link]

-

MDPI. (2021). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines. Molecules. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Step-by-Step Guide to the Synthesis of 1-Cyanomethyl-L-proline from L-proline

Abstract

L-proline is a unique proteinogenic amino acid distinguished by its secondary amine integrated into a pyrrolidine ring. This cyclic structure imparts significant conformational rigidity, making it a critical residue in peptide and protein folding.[1] The synthesis of proline analogues is a key strategy in medicinal chemistry to modulate the biological and physicochemical properties of peptides and develop novel therapeutics.[2] This document provides a comprehensive, field-tested protocol for the synthesis of 1-Cyanomethyl-L-proline, a non-natural derivative of L-proline, starting from the chiral precursor L-proline. The synthesis involves a three-step sequence: protection of the carboxylic acid via esterification, N-alkylation using chloroacetonitrile, and subsequent deprotection. We will delve into the causality behind procedural choices, detailed characterization methods, and critical safety protocols required for handling cyanomethylating agents.

Introduction: The Rationale for Proline Analogue Synthesis

The pyrrolidine ring of L-proline restricts the Ramachandran space available to the peptide backbone, often inducing specific secondary structures like β-turns. Modifying the proline scaffold, particularly at the nitrogen atom, allows for the introduction of new functional groups that can serve as pharmacophores, alter solubility, or create novel side-chain interactions. This compound introduces a cyanomethyl group, which can act as a hydrogen bond acceptor, a precursor to other functional groups (e.g., carboxylic acids or amines), or a bioisostere for other chemical moieties. Such derivatives are valuable tools in the development of enzyme inhibitors, peptidomimetics, and other bioactive molecules.[3][4][5]

Reaction Principle and Strategy

The direct N-alkylation of L-proline is complicated by the presence of two nucleophilic sites: the secondary amine and the carboxylate group. To achieve selective alkylation on the nitrogen, a protection-alkylation-deprotection strategy is employed.

-

Protection: The carboxylic acid is first converted to its methyl ester. This masks its nucleophilicity and improves the solubility of the starting material in organic solvents.

-

N-Alkylation: The secondary amine of the L-proline methyl ester then acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile in a classic SN2 reaction.

-

Deprotection: Finally, the methyl ester is hydrolyzed (saponified) under basic conditions to yield the final product, this compound.

Materials and Equipment

Reagents

| Reagent | Formula | M.W. ( g/mol ) | Supplier | Purity |

| L-Proline | C₅H₉NO₂ | 115.13 | Sigma-Aldrich | ≥99% |

| Thionyl chloride | SOCl₂ | 118.97 | Sigma-Aldrich | ≥99% |

| Methanol (anhydrous) | CH₃OH | 32.04 | Acros Organics | 99.8% |

| Chloroacetonitrile | ClCH₂CN | 75.50 | Sigma-Aldrich | 99% |

| Potassium carbonate (anhydrous) | K₂CO₃ | 138.21 | Fisher Scientific | ≥99% |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | Fisher Scientific | 99.8% |

| Lithium hydroxide monohydrate | LiOH·H₂O | 41.96 | Sigma-Aldrich | ≥98% |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Fisher Scientific | ACS Grade |

| Ethyl acetate | C₄H₈O₂ | 88.11 | Fisher Scientific | ACS Grade |

| Dichloromethane | CH₂Cl₂ | 84.93 | Fisher Scientific | ACS Grade |

| Hydrochloric acid (conc.) | HCl | 36.46 | Fisher Scientific | ~37% |

| Dowex® 50WX8 resin | - | - | Sigma-Aldrich | H⁺ form |

Equipment

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Glassware for filtration (Büchner funnel, filter flask)

-

pH meter or pH paper

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, nitrile gloves (double-gloved recommended).[6][7]

Detailed Experimental Protocols

CRITICAL SAFETY NOTE: Chloroacetonitrile is highly toxic and a lachrymator. All steps involving this reagent must be performed in a certified chemical fume hood.[7] All cyanide-containing waste must be quenched with an alkaline bleach solution before disposal according to institutional guidelines.[8][9]

Part A: Synthesis of L-Proline Methyl Ester Hydrochloride

This procedure follows established methods for the esterification of amino acids.[10][11] Thionyl chloride reacts with methanol in situ to generate HCl and methyl sulfite, which facilitates the esterification.

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous methanol (100 mL). Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Slowly add thionyl chloride (8.0 mL, ~110 mmol) dropwise to the cold methanol over 20 minutes. Causality: This exothermic reaction generates HCl gas; slow addition is crucial to control the temperature and reaction rate.

-

Reactant Addition: Once the addition is complete, add L-proline (10.0 g, 86.9 mmol) portion-wise to the acidic methanol solution.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4 hours. The solution should become clear.

-

Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is L-proline methyl ester hydrochloride. It can be used in the next step without further purification. A typical yield is ~14.2 g (quantitatively).

Part B: Synthesis of this compound Methyl Ester

-

Setup: In a 500 mL round-bottom flask, suspend L-proline methyl ester hydrochloride (14.2 g, 86.9 mmol) and anhydrous potassium carbonate (36.0 g, 260 mmol) in anhydrous acetonitrile (200 mL). Causality: Potassium carbonate acts as a base to neutralize the hydrochloride salt and deprotonate the secondary amine, making it nucleophilic. A 3-fold excess ensures the reaction goes to completion.

-

Reagent Addition: Add chloroacetonitrile (6.6 mL, 104 mmol) dropwise to the suspension at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 7:3 ethyl acetate/hexane solvent system.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with additional acetonitrile (2 x 30 mL).

-

Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting crude oil is dissolved in ethyl acetate (150 mL) and washed with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound methyl ester as a pale yellow oil. This crude product can be purified by column chromatography (silica gel, gradient elution from 30% to 50% ethyl acetate in hexanes) or used directly in the next step if TLC shows high purity.

Part C: Synthesis of this compound (Saponification)

-

Setup: Dissolve the crude this compound methyl ester (~86.9 mmol) in a mixture of tetrahydrofuran (THF, 100 mL) and water (100 mL) in a 500 mL flask. Cool the solution to 0 °C.

-

Hydrolysis: Add lithium hydroxide monohydrate (4.4 g, 105 mmol) and stir the reaction at 0 °C for 2-4 hours. Monitor the disappearance of the starting material by TLC. Causality: LiOH is a strong base that hydrolyzes the methyl ester back to the carboxylic acid. Performing the reaction at 0 °C minimizes potential side reactions.

-

Neutralization and Extraction: Once the reaction is complete, remove the THF via rotary evaporation. Dilute the remaining aqueous solution with 100 mL of water and wash with dichloromethane (2 x 50 mL) to remove any unreacted ester or non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 3N HCl. This protonates the carboxylate, making the final product neutral.

-

Isolation: The aqueous layer can be concentrated in vacuo to give a solid residue.[12]

Part D: Purification

Purification is critical to remove inorganic salts and any remaining impurities. Ion-exchange chromatography is highly effective for amino acid derivatives.[12]

-

Ion-Exchange Chromatography: Dissolve the solid residue from Part C in a minimal amount of water and load it onto a column packed with Dowex® 50WX8 resin (H⁺ form).

-

Washing: Wash the column thoroughly with deionized water until the eluent is neutral (pH ~7). This removes the inorganic salts (LiCl).

-

Elution: Elute the desired product from the column using a 3N aqueous ammonia solution.

-

Final Isolation: Collect the basic fractions containing the product (can be checked with TLC) and concentrate them under reduced pressure to remove the ammonia and water. This will yield this compound as a white solid or crystalline powder. The product can be further purified by recrystallization from a water/ethanol mixture.[13]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[14]

| Analysis | Expected Results |

| ¹H NMR (500 MHz, D₂O) | δ (ppm): ~4.0-4.2 (m, 2H, -N-CH₂ -CN), ~3.8-3.9 (t, 1H, α-H), ~3.4-3.6 (m, 2H, δ-CH₂), ~2.0-2.4 (m, 4H, β-CH₂ and γ-CH₂) |

| ¹³C NMR (125 MHz, D₂O) | δ (ppm): ~175 (C=O), ~118 (CN), ~68 (α-C), ~55 (δ-C), ~45 (-N-CH₂ -CN), ~28 (β-C), ~24 (γ-C) |

| HRMS (ESI+) | Calculated for C₇H₁₁N₂O₂ [M+H]⁺: 155.0815. Found: 155.08xx. |

| Appearance | White to off-white crystalline solid. |

Note: NMR chemical shifts are estimates and may vary based on solvent and pH. The presence of cis/trans isomers around the proline N-C bond can sometimes lead to complex spectra.[14]

Critical Safety Protocols

Working with cyanides and reactive alkylating agents requires strict adherence to safety procedures.[15]

-

Handling: Always handle solid cyanides and their solutions inside a certified chemical fume hood to prevent inhalation of toxic dust or vapors.[6][7]

-

Storage: Store cyanide-containing reagents away from acids, as their reaction generates highly toxic hydrogen cyanide (HCN) gas.[9]

-

Waste Disposal: All glassware, stir bars, and disposable materials contaminated with chloroacetonitrile must be decontaminated by rinsing with a freshly prepared 10% bleach solution adjusted to a pH > 10.[8][9] Collect all rinsates and reaction waste in a dedicated, clearly labeled "Cyanide Waste" container.

-

Spills: For small spills within the fume hood, use an absorbent material, wipe the area with an alkaline solution (pH > 10), and dispose of all materials as hazardous cyanide waste.[6] For larger spills, evacuate the area immediately and contact your institution's environmental health and safety office.

-

Exposure: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] In case of eye contact, flush with an eyewash station for 15 minutes. Seek immediate medical attention in all cases of exposure.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of this compound. By employing a protection-alkylation-deprotection strategy, the target molecule can be obtained with good purity and yield. The causality behind key steps has been explained to provide a deeper understanding of the reaction. Adherence to the stringent safety protocols outlined is paramount for the safe execution of this synthesis. The availability of this and other proline analogues is essential for advancing research in peptide science and drug discovery.

References

-

Division of Research Safety, University of Illinois. (2014). Cyanides. [Link]

-

University of Wisconsin-Madison. (n.d.). Safety Module: Cyanides. [Link]

-

University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. [Link]

-

The University of Queensland. (n.d.). Working Safely with Cyanide Guideline. [Link]

-

Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. [Link]

-

Beck, A. K., Blank, S., Job, K., Seebach, D., & Sommerfeld, Th. (2003). Synthesis of (S)-2-Methylproline: A General Method for the Preparation of α-Branched Amino Acids. Organic Syntheses, 72, 62. [Link]

-

Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective Synthesis of Quaternary Proline Analogues. Tetrahedron: Asymmetry, 18(22), 2645–2685. [Link]

-

Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. [Link]

-

PrepChem. (n.d.). Synthesis of L-proline, methyl ester. [Link]

- Google Patents. (1993).

-

Wiley Online Library. (2010). ChemInform Abstract: L-Proline Catalyzed One Pot Synthesis of α-Aminonitriles. [Link]

-

Meena, M., Divyanshu, K., Kumar, S., et al. (2019). Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions. Heliyon, 5(12), e02952. [Link]

-

Le, T. N., Nguyen, T. T., & Nguyen, T. B. (2011). L-Proline as an efficient and reusable promoter for the synthesis of coumarins in ionic liquid. Journal of the Serbian Chemical Society, 76(7), 969-975. [Link]

- Google Patents. (2018). CN107641092A - A kind of synthetic method of L prolineamides.

-

RSC Publishing. (2005). l-Proline catalyzed reaction of N-confused porphyrin and active methylene compounds. [Link]

-

Agile Reader. (n.d.). The Role of Proline Derivatives in Drug Discovery and Development. [Link]

-

ResearchGate. (2019). Detection of L-Proline-Catalyzed Michael Addition Reaction in Model Biomembrane. [Link]

- Google Patents. (1994).

-

Bach, T. M. H., & Takagi, H. (2013). Properties, Metabolisms, and Applications of (L)-proline Analogues. Applied Microbiology and Biotechnology, 97(15), 6623–6634. [Link]

- Google Patents. (1982). SU960163A1 - Process for purifying proline.

- Google Patents. (2013).

-

MDPI. (2019). Occurrence of the d-Proline Chemotype in Enzyme Inhibitors. [Link]

-

MDPI. (2021). N-Amino-l-Proline Methyl Ester from an Australian Fish Gut-Derived Fungus: Challenging the Distinction between Natural Product and Artifact. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

National Institutes of Health. (2021). Decarboxylative 1,3-dipolar cycloadditions of l-proline. [Link]

-

PubMed. (1975). An affinity-column procedure using poly(L-proline) for the purification of prolyl hydroxylase. Purification of the enzyme from chick embryos. [Link]

-

Fargnoli, L., Panozzo-Zénere, E. A., Pagura, L., et al. (2018). Targeting L-Proline Uptake as New Strategy for Anti-chagas Drug Development. Frontiers in Cellular and Infection Microbiology, 8, 396. [Link]

- Google Patents. (2014). CN103896820A - Method for purifying L-prolinamide.

- Google Patents. (2015).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Targeting L-Proline Uptake as New Strategy for Anti-chagas Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]

- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 8. jst.chem.yale.edu [jst.chem.yale.edu]

- 9. uwindsor.ca [uwindsor.ca]

- 10. prepchem.com [prepchem.com]

- 11. rsc.org [rsc.org]

- 12. orgsyn.org [orgsyn.org]

- 13. SU960163A1 - Process for purifying proline - Google Patents [patents.google.com]

- 14. This compound (713540-69-3) for sale [vulcanchem.com]

- 15. Working Safely with Cyanide Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

Application Notes & Protocol: N-Alkylation of L-Proline with Chloroacetonitrile

Document ID: AN-SP-2026-001

Revision: 1.0

Abstract

This document provides a comprehensive, field-proven protocol for the N-alkylation of L-proline to synthesize N-cyanomethyl-L-proline, also known as N-(cyanomethyl)proline. This protocol is designed for researchers, scientists, and professionals in drug development and synthetic chemistry. Beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, explains the rationale for specific procedural choices, and offers a framework for reaction monitoring, product purification, and characterization. It is structured to ensure scientific integrity, reproducibility, and safety.

Introduction and Significance

N-alkylated amino acids are crucial building blocks in medicinal chemistry and peptide science. The substitution on the alpha-amino group imparts unique conformational constraints on peptides, enhancing their metabolic stability, cell permeability, and receptor-binding affinity.[1] L-proline, a secondary amino acid with a rigid pyrrolidine ring, already plays a special role in peptide structure.[2] Its N-alkylation further expands its utility in creating novel peptidomimetics and therapeutic agents.

The target molecule of this protocol, N-cyanomethyl-L-proline, is a valuable synthetic intermediate. The cyanomethyl group can be further elaborated, for instance, by reduction to an aminoethyl group or hydrolysis to a carboxymethyl group, opening pathways to diverse proline derivatives. This direct alkylation protocol offers a straightforward and efficient route to this key intermediate.

Reaction Principle and Stoichiometry

The core of this protocol is a nucleophilic substitution reaction (SN2) where the secondary amine of L-proline acts as the nucleophile, attacking the electrophilic methylene carbon of chloroacetonitrile. The chlorine atom is displaced as a leaving group. A base is required to deprotonate the proline's carboxylic acid and to neutralize the protonated amine that forms during the reaction, thus regenerating the nucleophilic amine and driving the reaction to completion.

Overall Reaction:

Materials and Reagents

Proper preparation and handling of all materials are critical for success and safety.

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Key Properties & Handling Notes |

| L-Proline | C₅H₉NO₂ | 115.13 | 147-85-3 | White crystalline solid. Store in a cool, dry place. |

| Chloroacetonitrile | C₂H₂ClN | 75.50 | 107-14-2 | Colorless to pale yellow liquid. Highly Toxic & Flammable. Handle only in a certified fume hood with appropriate PPE.[3][4] |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Anhydrous, fine powder. Acts as the base. Store in a desiccator. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-1 | Anhydrous. Polar aprotic solvent. Store over molecular sieves. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS grade, for extraction. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Concentrated (37%). Corrosive. Use for pH adjustment during workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | For drying organic extracts. |

| Round-bottom flask (250 mL) | - | - | - | Ensure glassware is oven-dried before use. |

| Magnetic stirrer & stir bar | - | - | - | - |

| Reflux condenser | - | - | - | - |

| Heating mantle/oil bath | - | - | - | With temperature control. |

| Separatory funnel (500 mL) | - | - | - | - |

| Rotary evaporator | - | - | - | For solvent removal. |

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale. Adjust quantities proportionally for different scales.

Step 1: Reaction Setup

-

To a 250 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add L-proline (1.15 g, 10.0 mmol, 1.0 eq.).

-

Add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq.). Rationale: Two equivalents of base are used. The first deprotonates the carboxylic acid of proline, enhancing its solubility in DMF and preventing it from acting as a proton source. The second equivalent neutralizes the ammonium salt formed after alkylation, regenerating the nucleophilic amine.

-

Add 50 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the suspension at room temperature.

Step 2: Addition of Alkylating Agent

-

CAUTION: Chloroacetonitrile is highly toxic if swallowed, inhaled, or in contact with skin.[4] Perform this step in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and safety goggles.[3][5]

-

Using a syringe, carefully add chloroacetonitrile (0.79 mL, 12.5 mmol, 1.25 eq.) dropwise to the stirring suspension. Rationale: A slight excess of the alkylating agent is used to ensure complete consumption of the starting L-proline.

Step 3: Reaction Execution

-

Heat the reaction mixture to 60-65 °C using an oil bath.

-

Maintain stirring at this temperature for 12-18 hours.

-

Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Mobile Phase: Dichloromethane:Methanol (9:1) with a few drops of acetic acid.

-

Visualization: Ninhydrin stain. The starting L-proline will stain (typically yellow), while the N-alkylated product will not. The reaction is complete when the L-proline spot is no longer visible.

-

Step 4: Workup and Extraction

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with a small amount of DMF.

-

Transfer the filtrate to a 500 mL separatory funnel.

-

Add 150 mL of deionized water and 100 mL of ethyl acetate. Shake vigorously. Rationale: This step partitions the DMF into the aqueous layer and the desired product into the organic layer. Multiple extractions may be necessary.

-

Separate the layers. Extract the aqueous layer two more times with 100 mL of ethyl acetate.

-

Combine all organic layers.

-

Wash the combined organic layer with 100 mL of brine (saturated NaCl solution) to remove residual DMF and water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

Step 5: Product Isolation

-

Filter off the drying agent.

-

Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow oil or solid.

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis process.

Caption: High-level workflow for the synthesis of N-cyanomethyl-L-proline.

Reaction Mechanism

The N-alkylation proceeds via a classical SN2 mechanism.

-

Deprotonation: The base (K₂CO₃) deprotonates the carboxylic acid of L-proline.

-

Nucleophilic Attack: The lone pair of electrons on the secondary amine nitrogen of L-proline attacks the electrophilic carbon atom of chloroacetonitrile. This is the rate-determining step.

-

Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is forming and the C-Cl bond is breaking.

-

Leaving Group Departure: The chloride ion is expelled, resulting in the formation of a protonated N-alkylated product.

-

Final Deprotonation: A second equivalent of base neutralizes the protonated amine, yielding the final product and regenerating the catalyst.

Caption: Simplified SN2 mechanism for the N-alkylation of L-proline.

Purification and Characterization

The crude product may contain unreacted starting materials or byproducts. Purification is essential to obtain a high-purity compound.

A. Purification Methods

-

Column Chromatography: This is the most common method.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is typically effective.

-

-

Recrystallization: If the product is a solid, it can be recrystallized from a suitable solvent system, such as ethyl acetate/hexanes.[6][7]

B. Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.[8]

| Technique | Expected Results for (S)-1-(Cyanomethyl)pyrrolidine-2-carboxylic acid |

| ¹H NMR | Chemical shifts (δ, ppm) will be characteristic. Expect signals for the cyanomethyl protons (CH₂CN), and the proline ring protons (α-CH, β-CH₂, γ-CH₂, δ-CH₂). The exact shifts will depend on the solvent (e.g., CDCl₃, D₂O).[9][10] |

| ¹³C NMR | Expect signals for the carboxyl carbon (COOH), the nitrile carbon (CN), the cyanomethyl carbon (CH₂CN), and the four distinct carbons of the proline ring.[11][12] |

| Mass Spec (MS) | For C₇H₁₀N₂O₂, the expected [M+H]⁺ is approximately 155.08 m/z. |

| Infrared (IR) | Look for characteristic peaks: C≡N stretch (~2250 cm⁻¹), C=O stretch (~1730 cm⁻¹), and broad O-H stretch (~3000-3400 cm⁻¹). |

Safety and Hazard Management

Adherence to safety protocols is non-negotiable.

-

Chloroacetonitrile: This compound is highly toxic and a suspected carcinogen.[4][13] It is fatal in contact with skin and toxic if swallowed or inhaled.[14] Always handle it in a chemical fume hood.[4] Wear double gloves, a lab coat, and chemical splash goggles.[3] Keep away from heat and open flames.[13] In case of exposure, seek immediate medical attention.[14]

-

DMF: DMF is a reproductive toxin. Avoid inhalation and skin contact.

-

Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local environmental regulations. Do not pour into the sewer.[14]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Inactive base; wet solvent/reagents; insufficient temperature. | Use freshly dried K₂CO₃; ensure anhydrous DMF is used; verify reaction temperature. |

| Formation of Byproducts | Over-alkylation (less common for secondary amines but possible); side reactions due to high temperature. | Avoid excessive heating; consider a milder base or lower temperature. The challenge of over-alkylation is a known issue in amine alkylations.[15][16] |

| Difficult Product Extraction | Product has some water solubility. | Increase the number of organic extractions; saturate the aqueous layer with NaCl to "salt out" the product. |

References

-

Vertex AI Search Result[3] Safety First: Handling and Storage Guidelines for Chloroacetonitrile (CAS 107-14-2). Google Cloud.

-

Vertex AI Search Result[14] Chloroacetonitrile SDS, 107-14-2 Safety Data Sheets. ECHEMI.

-

Vertex AI Search Result[13] Chloroacetonitrile - AWS. Amazon Web Services.

-

Vertex AI Search Result[4] The Role of Chloroacetonitrile in Chemical Synthesis and Industry. (2024). Ketone Pharma.

-

Vertex AI Search Result[5] Common Name: CHLOROACETONITRILE HAZARD SUMMARY. NJ.gov.

-

Vertex AI Search Result Ch22: Alkylation of Amines. University of Calgary.

-

Vertex AI Search Result[2] Proline Derivatives in Organic Synthesis. (2007). Organic Chemistry Portal.

-

Vertex AI Search Result[15] Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry.

-

Vertex AI Search Result[17] Synthesis of secondary and tertiary amines. Organic Chemistry Portal.

-

Vertex AI Search Result[16] Synthesis of Secondary Amines via Self-Limiting Alkylation. (2014). Org. Lett., 16(15), 4056–4059. National Institutes of Health.

-

Vertex AI Search Result[18] Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. (2019). Molecules, 24(19), 3543. MDPI.

-

Vertex AI Search Result[19] Alkylation of Amines. (2022). YouTube.

-

Vertex AI Search Result[20] Stereoselective Synthesis of Quaternary Proline Analogues. (2008). Curr. Org. Chem., 12(13), 1095–1126. National Institutes of Health.

-

Vertex AI Search Result[21] L-Proline, 2-methyl. Organic Syntheses Procedure.

-

Vertex AI Search Result[9] L-Proline at BMRB. Biological Magnetic Resonance Bank.

-

Vertex AI Search Result[22] Synthesis of new fluorinated proline analogues from polyfluoroalkyl β-ketoacetals and ethyl isocyanoacetate. (2018). Chem. Commun., 54, 9683-9686. Royal Society of Chemistry.

-

Vertex AI Search Result[23] Application Notes and Protocols for N-silylation of L-proline. Benchchem.

-

Vertex AI Search Result[10] 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds... (1993). Biopolymers, 33(5), 781-95. PubMed.

-

Vertex AI Search Result[24] Process for the preparation of L-proline derivatives. European Patent Office.

-

Vertex AI Search Result[25] Chiral Proline Based Reactions. (2021). Chemistry LibreTexts.

-

Vertex AI Search Result[26] Method for refining prolinamide. (2011). Google Patents.

-

Vertex AI Search Result[27] L-proline catalyzed reaction of N-confused porphyrin and active methylene compounds. (2006). Org. Biomol. Chem., 4, 3944-3949. Royal Society of Chemistry.

-

Vertex AI Search Result[1] Slow peptide bond formation by proline and other N-alkylamino acids in translation. (2009). Proc. Natl. Acad. Sci. U.S.A., 106(1), 50–55. National Institutes of Health.

-

Vertex AI Search Result[6] Process method for crystallization purification of proline. (2015). Google Patents.

-

Vertex AI Search Result[8] How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science and Technology, 6(2), 279-304. ResearchGate.

-

Vertex AI Search Result[28] Synthesis of proline and participating enzymes. ResearchGate.

-

Vertex AI Search Result[7] Process for purifying proline. (1982). Google Patents.

-

Vertex AI Search Result[11] L-Proline (1-¹³C, 99%). Cambridge Isotope Laboratories, Inc.

-

Vertex AI Search Result[29] An affinity-column procedure using poly(L-proline) for the purification of prolyl hydroxylase. (1975). Eur. J. Biochem., 52(1), 9-15. PubMed.

-

Vertex AI Search Result[30] Advances in Proline Ligation. (2010). J. Am. Chem. Soc., 132(12), 4384–4391. National Institutes of Health.

-

Vertex AI Search Result[12] 13C-nuclear magnetic resonance studies of 85% 13C-enriched amino acids and small peptides. (1977). Biopolymers, 16(11), 2487-505. PubMed.

-

Vertex AI Search Result[31] Separation and Purification of L-Proline and L-Hydroxyproline from the Hydrolysate of Sea Cucumber... (2017). J. Chem. Technol. Biotechnol. ResearchGate.

Sources

- 1. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]

- 5. nj.gov [nj.gov]

- 6. CN103333094B - Process method for crystallization purification of proline - Google Patents [patents.google.com]

- 7. SU960163A1 - Process for purifying proline - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. bmse000047 L-Proline at BMRB [bmrb.io]

- 10. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. isotope.com [isotope.com]

- 12. 13C-nuclear magnetic resonance studies of 85% 13C-enriched amino acids and small peptides. pH effects on the chemical shifts, coupling constants, kinetics of cis-trans isomerisation and conformation aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]

- 14. echemi.com [echemi.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 18. mdpi.com [mdpi.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. Synthesis of new fluorinated proline analogues from polyfluoroalkyl β-ketoacetals and ethyl isocyanoacetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. CN102180823A - Method for refining prolinamide - Google Patents [patents.google.com]

- 27. l-Proline catalyzed reaction of N-confused porphyrin and active methylene compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. An affinity-column procedure using poly(L-proline) for the purification of prolyl hydroxylase. Purification of the enzyme from chick embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Advances in Proline Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

Application Notes & Protocols: Mastering the Coupling of 1-Cyanomethyl-L-proline in Peptide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract